Product packaging for D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate(Cat. No.:CAS No. 136345-68-1)

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Cat. No.: B023947
CAS No.: 136345-68-1
M. Wt: 346.29 g/mol
InChI Key: DDWMFFZVZXMXCS-YVECIDJPSA-N
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Description

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H18O10 and its molecular weight is 346.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O10 B023947 D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate CAS No. 136345-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMFFZVZXMXCS-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Development and Recognition

The significance of D-gulono-1,4-lactone 2,3,5,6-tetraacetate is intrinsically linked to the historical development of the industrial production of Vitamin C. The Reichstein process, developed by Nobel laureate Tadeusz Reichstein and his colleagues in 1933, became the foundational method for large-scale ascorbic acid synthesis. wikipedia.org While the original Reichstein process involved a series of chemical and microbial steps, subsequent refinements and alternative synthetic routes have been explored to improve efficiency and reduce environmental impact. wikipedia.orgnih.gov In these endeavors, the protection of hydroxyl groups in intermediates like D-gulono-1,4-lactone through acetylation to form the tetraacetate derivative became a key strategy. This modification allows for more selective chemical transformations at other positions of the molecule, highlighting its recognition as a significant synthetic organic compound.

Chemical Derivation and Synthesis

D-Gulono-1,4-lactone 2,3,5,6-tetraacetate is chemically derived from D-gulonic acid or its lactone form, D-gulono-1,4-lactone. caymanchem.com The synthesis involves the acetylation of the four hydroxyl groups at positions 2, 3, 5, and 6 of the D-gulono-1,4-lactone ring. This is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst to facilitate the reaction.

The starting material, D-gulono-1,4-lactone, can be obtained through various methods, including the reduction of D-glucuronic acid. acs.org The subsequent acetylation is a standard procedure in organic chemistry to protect hydroxyl groups, preventing them from participating in subsequent reactions and allowing for regioselective modifications. The resulting tetraacetate is a stable, crystalline solid. chemscene.comlabcompare.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 136345-68-1 chemscene.comglentham.compharmaffiliates.com
Molecular Formula C₁₄H₁₈O₁₀ chemscene.com
Molecular Weight 346.29 g/mol chemscene.com
Appearance Crystalline solid
Purity ≥97% or ≥98% chemscene.comlabcompare.com

Strategic Importance in L Ascorbic Acid Vitamin C Synthesis

Controlled Esterification of D-Gulonic Acid for this compound Synthesis

The synthesis of this compound from D-gulonic acid is a multi-step process that involves the formation of the γ-lactone ring followed by the complete acetylation of the remaining hydroxyl groups. D-gulonic acid in solution exists in equilibrium with its corresponding lactones, primarily the more stable five-membered γ-lactone (D-gulono-1,4-lactone) and the six-membered δ-lactone (D-gulono-1,5-lactone). nih.govcdnsciencepub.com The formation of the desired 1,4-lactone can be favored under specific conditions before or during the acetylation step.

Investigation of Catalytic Systems and Optimized Reaction Conditions in Tetraacetylation Processes

The tetraacetylation of D-gulono-1,4-lactone is typically achieved using an excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

Common Catalytic Systems:

Pyridine (B92270): A widely used basic catalyst that also acts as a solvent. nih.govsigmaaldrich.com It facilitates the reaction by activating the hydroxyl groups and neutralizing the acetic acid byproduct. sigmaaldrich.com The standard procedure involves dissolving the sugar lactone in pyridine, adding acetic anhydride, and stirring at room temperature until completion. nih.gov

4-Dimethylaminopyridine (DMAP): Often used as a highly efficient co-catalyst with acetic anhydride. numberanalytics.com DMAP significantly accelerates the rate of acetylation, allowing for faster reaction times and often improved yields compared to using pyridine alone. numberanalytics.com

Zinc Chloride: This Lewis acid can also catalyze the acetylation of sugar lactones. acs.org

Solvent-Free Systems: Recent advancements have explored more sustainable methods, such as using a combination of potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) as a catalytic system under solvent-free (neat) conditions with acetic anhydride. rsc.org This approach avoids the use of toxic solvents like pyridine. rsc.org

Optimized Reaction Conditions: The optimization of acetylation involves controlling several parameters to maximize the formation of the desired tetra-O-acetylated product. Key parameters include reaction temperature, duration, and the ratio of reagents. For instance, a study on the acetylation of a polysaccharide from Gastrodia elata optimized the conditions to be a reaction temperature of 63.4 °C for 4 hours with 3.4 mL of acetic anhydride. nih.gov While specific to a polysaccharide, this demonstrates the level of parameter tuning required. For D-gulono-1,4-lactone, reactions are often run at room temperature or slightly elevated temperatures to ensure complete reaction without degradation. numberanalytics.comnih.gov

Interactive Table: Catalytic Systems for Acetylation
Catalyst/SystemTypical ConditionsAdvantages
Acetic Anhydride / PyridineRoom temperature, 1-2 hoursClassic, well-established method. numberanalytics.comnih.gov
Acetic Anhydride / DMAPRoom temperature, 0.5-1 hourFaster reaction rates, improved yields. numberanalytics.com
Acetic Anhydride / IodineRoom temperature, 1-2 hoursMild conditions suitable for sensitive substrates. numberanalytics.com
Acetic Anhydride / KF / 18-crown-640 °C, neat (solvent-free)Sustainable, avoids toxic solvents. rsc.org

Strategies for Yield Optimization and Enhancement of Purity in this compound Production

Optimizing the yield and purity of the final product requires careful control over the reaction and subsequent purification steps.

Yield Optimization:

Reagent Stoichiometry: Using an excess of the acetylating agent (acetic anhydride) ensures that all four hydroxyl groups are acetylated. researchgate.net

Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions, as the presence of water can hydrolyze the acetic anhydride and reduce the reaction's efficiency.

Temperature Control: While some heat can increase the reaction rate, excessive temperatures can lead to side reactions and degradation of the carbohydrate, potentially lowering the yield. nih.govresearchgate.net

Purity Enhancement:

Work-up Procedure: After the reaction is complete, a specific work-up procedure is necessary to remove the catalyst and byproducts. When pyridine is used, the mixture is often diluted with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate (to remove excess acetic acid), and brine. nih.gov The use of aqueous copper sulfate (B86663) solution is also an effective method for removing pyridine. researchgate.net

Purification: The final step to obtain high-purity this compound is typically purification by silica (B1680970) gel column chromatography. nih.gov The progress of the reaction and the purity of the fractions can be monitored using Thin-Layer Chromatography (TLC). numberanalytics.comresearchgate.net Commercial preparations of this compound typically report a purity of ≥97%. labcompare.com

Reactivity Profiles and Subsequent Chemical Derivatization of this compound

The chemical reactivity of this compound is defined by its two main structural features: the γ-lactone ring and the four acetate ester groups. The acetate groups are primarily protecting groups, which can be selectively or completely removed to unmask the hydroxyl groups for further reactions. researchgate.net

Analysis of Regioselective and Stereoselective Modifications of the Lactone Moiety and Acetate Groups

The different positions of the acetate groups (C2, C3, C5, and C6) and the lactone ring offer possibilities for regioselective modifications.

Lactone Ring Opening: The γ-lactone is an ester and can be hydrolyzed under basic conditions to open the ring, yielding the corresponding gulonate salt. It can also be reduced. For example, the unacetylated D-gulono-1,4-lactone can be reduced with sodium borohydride (B1222165) to form D-gulitol, a key step in the synthesis of other sugars. nih.govresearchgate.net

Deacetylation: The removal of the acetyl groups (deacetylation) is a common transformation.

Complete Deacetylation: All four acetyl groups can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, known as the Zemplén deacetylation) to yield the parent D-gulono-1,4-lactone.

Regioselective Deacetylation: Achieving selective removal of a single acetyl group is more challenging but can be accomplished using specific reagents or enzymatic methods. Lipases, for example, have been shown to be highly regioselective in the deacetylation of peracetylated sugars, often favoring the primary C-6 position or the anomeric position in pyranoses. researchgate.net For instance, lipases from Candida rugosa and Pseudomonas fluorescens have demonstrated high selectivity in the hydrolysis of peracetylated sugars. researchgate.net Chemical methods using reagents like ammonium (B1175870) acetate or boron trichloride (B1173362) have also been developed for regioselective deacetylation of other peracetylated carbohydrates. researchgate.netacs.org While not specifically documented for this compound, these methods represent viable strategies for its selective modification.

Synthesis of Novel Carbohydrate Derivatives and Analogs Utilizing this compound as a Scaffold

After deprotection, the resulting D-gulono-1,4-lactone serves as a versatile chiral starting material for the synthesis of various carbohydrate derivatives. scbt.com

Synthesis of L-Glucose: A notable application is the synthesis of the rare sugar L-glucose. nih.gov An efficient multi-step synthesis starts from D-gulono-1,4-lactone, which is first converted to a protected D-gulitol derivative. nih.govresearchgate.net This intermediate then undergoes a series of reactions to ultimately yield L-glucose, demonstrating a powerful transformation from a D-series to an L-series sugar. nih.govresearchgate.net

Synthesis of Lactams: The lactone ring can be converted into a lactam (a cyclic amide). For example, syntheses of 6-amino-6-deoxy-D-gulono-1,6-lactam have been described starting from the corresponding glycono-1,4-lactone. researchgate.net This involves activation of the primary hydroxyl group, conversion to an azide, and subsequent reduction and cyclization. researchgate.net

Synthesis of C-Glycosides: The lactone functionality can be used to form C-glycosides, where the anomeric oxygen is replaced by a carbon atom. Wittig-type reactions on protected sugar lactones can yield C-glycosylidene compounds, which are precursors to stable C-glycosides. tandfonline.com

Role of this compound as a Synthetic Intermediate for Complex Molecules

This compound functions as a stable, protected form of D-gulono-1,4-lactone. Its enhanced solubility in organic solvents and the stability of the acetyl protecting groups make it an ideal starting material for complex organic synthesis. numberanalytics.com

The most prominent example of its utility is as a precursor in the synthesis of L-glucose. nih.govresearchgate.net L-sugars are enantiomers of the more common D-sugars and are of significant interest in biochemistry and pharmacology. The ability to efficiently synthesize L-glucose from an inexpensive, readily available D-sugar derivative like D-gulono-1,4-lactone is a significant achievement in carbohydrate chemistry. cdnsciencepub.comnih.gov The synthesis proceeds via the unacetylated lactone, highlighting that the tetraacetate serves as a convenient and storable "activated" form of the core scaffold. nih.gov

Furthermore, the D-gulono-1,4-lactone core is a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals, although this pathway is absent in humans. nih.gov This biological relevance underscores the importance of the gulonolactone structure, and its synthetic derivatives like the tetraacetate provide valuable tools for chemists to explore and create novel, biologically active molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to confirm the stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct regions. The protons on the gulonolactone ring and the exocyclic side chain would appear at characteristic chemical shifts, influenced by the electron-withdrawing effects of the adjacent acetate groups. The four acetate groups themselves would give rise to sharp singlet peaks, typically in the range of δ 2.0-2.2 ppm, integrating to three protons each.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. Key signals include the lactone carbonyl carbon (C-1) and the four ester carbonyl carbons of the acetate groups, which are expected to resonate at the downfield end of the spectrum (typically δ 169-175 ppm). The carbons of the lactone ring and side chain (C-2 to C-6) would appear in the intermediate region of the spectrum, while the methyl carbons of the acetate groups would be found at the upfield end.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning each proton and carbon signal and confirming the connectivity and stereochemical arrangement of the acetate groups on the D-gulonolactone scaffold.

Table 1: Expected NMR Chemical Shift Ranges for this compound in CDCl₃

Atom Type Signal Expected Chemical Shift (δ, ppm) Notes
¹H NMR Acetate Protons (CH₃) 2.0 - 2.2 Four distinct singlets expected.
Ring & Side-chain Protons (H-2 to H-6) 4.0 - 5.5 Complex multiplets due to coupling.
¹³C NMR Acetate Carbons (CH₃) 20 - 22 Four distinct signals.
Ring & Side-chain Carbons (C-2 to C-6) 60 - 80 Signals for carbons bearing acetate groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound is dominated by the characteristic absorption bands of its ester and lactone functionalities. A very strong and prominent absorption band is expected in the region of 1740-1780 cm⁻¹, corresponding to the C=O stretching vibrations of the five-membered γ-lactone ring. researchgate.net This is often at a slightly higher frequency than a standard ester. Additionally, another strong band, or a shoulder on the lactone peak, would appear around 1735-1750 cm⁻¹ due to the C=O stretching of the four acetate ester groups. The spectrum would also feature strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹, arising from both the lactone and the acetate groups.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
γ-Lactone C=O Stretch 1740 - 1780 Strong
Acetate Ester C=O Stretch 1735 - 1750 Strong
Ester/Lactone C-O Stretch 1000 - 1300 Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. labcompare.com It is also used for the separation of the target compound from any starting materials, by-products, or degradation products. thno.org

A common method involves reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, typically with a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is often employed to achieve optimal separation. thno.org The compound is detected as it elutes from the column, most commonly by a UV detector.

In a purity analysis, a high-purity sample of this compound will produce a single, sharp, and symmetrical major peak in the chromatogram. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the compound's purity, which is often expected to be ≥97%. labcompare.com

Table 3: Illustrative HPLC Method for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Retention Time | Compound-specific, e.g., 12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While this compound has a relatively high molecular weight (346.29 g/mol ) glentham.comlabsolu.ca, it may be amenable to analysis by high-temperature GC.

The mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. For the tetraacetate derivative, characteristic fragmentation patterns would be expected. libretexts.orglibretexts.org These include the loss of acetic acid (60 Da) or an acetoxy radical (59 Da), and the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetate groups. Cleavage of the lactone ring and side chain would also produce a series of diagnostic fragment ions. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
346 [M]⁺ Molecular Ion
303 [M - CH₃CO]⁺ Loss of an acetyl group
286 [M - CH₃COOH]⁺ Loss of acetic acid
244 [M - CH₃COOH - CH₂CO]⁺ Loss of acetic acid and ketene

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry has limited application for the structural characterization of this compound. The ester and lactone carbonyl groups are the primary chromophores, but their n→π* electronic transitions are weak and occur at short wavelengths (typically < 230 nm), which can be difficult to measure accurately in many solvents. While not a primary identification tool, UV detection is extensively used in HPLC analysis, as described previously.

Application of X-ray Crystallography for Detailed Conformational and Crystal Structure Analysis of D-Gulono-1,4-lactone Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals can be a challenge for some sugar derivatives mdpi.com, a successful analysis of this compound would provide a wealth of structural information.

This technique would unambiguously confirm the relative and absolute stereochemistry of all chiral centers. It would reveal the exact conformation of the five-membered γ-lactone ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. mdpi.comresearchgate.net Furthermore, X-ray analysis would provide precise data on bond lengths, bond angles, and torsional angles, and detail the orientation of the four bulky acetate groups relative to the lactone ring. It also elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as van der Waals interactions and weak C-H···O hydrogen bonds. researchgate.net This level of detail is unattainable by other spectroscopic methods and is invaluable for understanding the molecule's shape and solid-state properties.

Table of Mentioned Compounds

Compound Name
This compound
D-Gulono-1,4-lactone
Acetonitrile
Methanol
Acetic Acid
Ketene
D-lyxono-1,4-lactone

Biochemical and Biological Investigations of D Gulono 1,4 Lactone 2,3,5,6 Tetraacetate

Mechanistic Studies of Observed Biological Activities of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Direct mechanistic studies on this compound are not available in published literature. The following sections evaluate its potential activities based on the known functions of structurally related compounds.

Evaluation of Antioxidant Capacity and Elucidation of Associated Molecular Mechanisms

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. While this compound has not been specifically tested, its potential antioxidant activity can be inferred by analyzing its structure in relation to known antioxidants like L-ascorbic acid.

L-ascorbic acid, a potent antioxidant, derives its activity from the enediol structure, which can donate electrons to neutralize reactive oxygen species. mdpi.com Its precursor in the animal biosynthetic pathway, L-gulono-1,4-lactone, is converted into L-ascorbic acid before it can exert significant antioxidant effects. researchgate.net For this compound, the hydroxyl groups that would be essential for forming an antioxidant-capable structure are blocked by acetate (B1210297) groups. It is therefore hypothesized that this compound would possess little to no direct free-radical scavenging activity unless the acetate groups are first removed through enzymatic or chemical hydrolysis in a biological system.

Standard chemical and cell-free assays are commonly used to determine the antioxidant potential of compounds. nih.gov These methods could be applied to this compound to empirically determine its capacity.

Table 1: Common In Vitro Antioxidant Capacity Assays

Assay Principle Measured Outcome
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay A stable free radical (DPPH) is reduced by an antioxidant, causing a color change from violet to yellow. uerj.br Decrease in absorbance at ~517 nm. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay A pre-formed radical cation (ABTS•+) is reduced by an antioxidant, causing decolorization. Decrease in absorbance at ~734 nm. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. Formation of a colored ferrous-tripyridyltriazine complex, measured at 593 nm.

| β-Carotene Bleaching Test | Measures the ability of an antioxidant to inhibit the oxidative bleaching of β-carotene induced by linoleic acid hydroperoxides. researchgate.net | Slower rate of β-carotene bleaching compared to control. researchgate.net |

Investigation into the Impact on Cellular Proliferation and Induction of Apoptotic Pathways in Neoplastic Cell Lines

There are no published studies investigating the effects of this compound on cancer cell lines. However, other natural products containing a lactone ring, particularly sesquiterpene lactones, have demonstrated significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis (programmed cell death). mdpi.comnih.gov

These compounds often exert their effects by modulating key signaling pathways involved in cancer progression, such as the NF-κB pathway, and by inducing cellular stress. mdpi.comnih.gov For example, parthenolide (B1678480) has been shown to inhibit growth and induce apoptosis in pancreatic cancer cells. mdpi.com Similarly, geranylgeraniol (B1671449) can induce apoptosis in various human tumor cell lines, an effect associated with the downregulation of anti-apoptotic genes like bcl-2. nih.gov

Table 2: Examples of Lactone-Containing Compounds with Anti-Cancer Activity

Compound Cancer Cell Line(s) Observed Effects
Parthenolide Pancreatic cancer (MIAPaCa-2, BxPC-3) Growth inhibition, invasion inhibition, apoptosis induction. mdpi.com
Dehydrocostus lactone Esophageal adenocarcinoma (Eca109) Proliferation suppression, autophagy induction. nih.gov
Geranylgeraniol Myeloid leukemia (HL-60), various others Potent apoptosis induction, DNA fragmentation, downregulation of c-myc and bcl-2. nih.gov

| 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) | Human hepatocellular carcinoma (SK-HEP-1) | Growth inhibition, G₀/G₁ phase arrest, suppression of NF-κB activation. nih.gov |

Analysis of the Regulation of Metabolic Signaling Pathways by this compound

Direct evidence for the regulation of metabolic signaling pathways by this compound is absent from the scientific literature. Its potential influence would likely be indirect and dependent on its conversion to other molecules. The parent compound, L-gulono-1,4-lactone, is a direct precursor to L-ascorbic acid in animals. nih.gov L-ascorbic acid itself is a critical cofactor for a variety of enzymes, thereby influencing numerous metabolic and signaling pathways, including collagen synthesis, hormone production, and epigenetic regulation. mdpi.com

This compound is a synthetic derivative. For it to influence metabolic pathways in a manner similar to its parent lactone, it would need to undergo two transformations:

Deacetylation: Cellular esterase enzymes would have to remove the four acetate groups.

Epimerization: The D-gulonolactone would need to be converted to the L-gulonolactone form to be recognized by the relevant enzymes in the ascorbate (B8700270) pathway.

The efficiency and occurrence of these processes in vivo are unknown, making any potential impact on metabolic signaling purely speculative.

Metabolic Roles and Enzymatic Intermediacy of this compound

The metabolic role of a compound is defined by its participation in biochemical pathways. The known pathways involving gulonolactone are exclusively for the L-stereoisomer.

Interactions with L-Gulono-1,4-lactone Oxidase (GulLO) and Related Enzymes in Ascorbate Metabolism

L-Gulono-1,4-lactone oxidase (GulLO) is the terminal enzyme in the primary ascorbic acid biosynthesis pathway in animals. researchgate.netwikipedia.org It catalyzes the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously rearranges to form L-ascorbic acid. wikipedia.org

Enzymes typically exhibit high substrate specificity, particularly with respect to stereochemistry. The active site of GulLO is specifically configured to bind L-gulono-1,4-lactone. wikipedia.org It is therefore highly improbable that D-Gulono-1,4-lactone could act as a substrate for GulLO. Furthermore, the presence of four bulky acetate groups on this compound would almost certainly cause significant steric hindrance, preventing the molecule from fitting into the enzyme's active site.

While some related enzymes, like the D-arabinono-1,4-lactone oxidase (ALO) from yeast, can act on L-gulono-1,4-lactone, they are still specific for sugar lactones that are not acetylated. researchgate.netuniprot.org There is no evidence to suggest that this compound is an intermediate or substrate for any known enzyme in ascorbate metabolism.

Comparative Biochemical Analyses within Ascorbic Acid Biosynthesis Pathways in Different Organisms

Organisms have evolved different pathways for synthesizing ascorbic acid or its analogues. A comparative analysis highlights the specific role of L-gulono-1,4-lactone in the animal kingdom and its absence in the primary plant pathway. nih.govelifesciences.org

Animal Pathway: In most mammals (excluding primates, guinea pigs, and some bats), L-ascorbic acid is synthesized from UDP-D-glucuronic acid. The final step is the oxidation of L-gulono-1,4-lactone by the microsomal enzyme L-gulono-1,4-lactone oxidase (GulLO). nih.gov

Plant Pathway: The predominant pathway in plants proceeds from GDP-D-mannose to L-galactose and then to L-galactono-1,4-lactone. The final step is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which uses cytochrome c as an electron acceptor. nih.govnih.gov While some plants show activity for a GulLO-like enzyme and can convert exogenously supplied L-gulono-1,4-lactone to ascorbate, this is not considered the primary biosynthetic route. nih.govresearchgate.net

Yeast Pathway: Yeasts like Saccharomyces cerevisiae synthesize a C5 analogue of ascorbate, D-erythroascorbate, from D-arabinose via D-arabinono-1,4-lactone. nih.gov

This compound is not a known natural intermediate in any of these established pathways.

Table 3: Comparison of Ascorbic Acid (or Analogue) Biosynthesis Pathways

Feature Animal Pathway Plant Pathway (Primary) Yeast Pathway
Primary Precursor UDP-D-glucuronic acid GDP-D-mannose D-arabinose
Key Lactone Intermediate L-Gulono-1,4-lactone nih.gov L-Galactono-1,4-lactone nih.gov D-Arabinono-1,4-lactone nih.gov
Terminal Enzyme L-Gulono-1,4-lactone oxidase (GulLO) wikipedia.org L-Galactono-1,4-lactone dehydrogenase (GLDH) nih.gov D-Arabinono-1,4-lactone oxidase (ALO) nih.gov
Final Product L-Ascorbic acid L-Ascorbic acid D-Erythroascorbic acid

| Cellular Location of Final Step | Endoplasmic Reticulum (microsomes) | Mitochondria (inner membrane) | Mitochondria |

Pharmacological Research and Potential Therapeutic Applications of D Gulono 1,4 Lactone 2,3,5,6 Tetraacetate

Investigations into D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate in Cancer Therapy and Anti-Neoplastic Effects

The exploration of lactone-containing compounds in cancer research often focuses on their ability to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to other treatments. For instance, some sesquiterpene lactones have been investigated for their cytotoxic and antitumor activities. nih.gov These activities are often attributed to specific structural features within the molecule. nih.gov However, without direct studies on this compound, any potential anti-cancer properties remain speculative and would require dedicated investigation.

Research on Anti-inflammatory and Immunomodulatory Potentials of this compound

Similar to the area of cancer research, there is a significant gap in the scientific literature regarding the anti-inflammatory and immunomodulatory potentials of this compound. While other sesquiterpene lactones have been evaluated for their anti-inflammatory activity, with some demonstrating the ability to suppress inflammatory pathways, this research does not extend to this specific compound. nih.govnih.gov

The anti-inflammatory effects of certain lactones are thought to be mediated through the inhibition of key inflammatory signaling pathways. mdpi.com However, the specific structure of a compound, including the presence and position of acetyl groups, can significantly influence its biological activity. Therefore, the anti-inflammatory and immunomodulatory properties of this compound cannot be inferred from studies on other lactones and require direct experimental evaluation.

Contribution to the Development of Novel Antioxidant Drugs and Therapeutics

The potential contribution of this compound to the development of novel antioxidant drugs and therapeutics is an area that remains unexplored. The parent compound, L-Gulono-1,4-lactone, is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C), a well-known antioxidant. chemimpex.comselleckchem.com Vitamin C plays a crucial role in protecting cells from oxidative stress. chemimpex.com

However, the tetra-acetylation of D-Gulono-1,4-lactone results in a chemically distinct molecule. The impact of these acetyl groups on the antioxidant capacity of the gulonolactone core is not documented. Research would be needed to determine if this compound possesses any direct antioxidant properties or if it can be metabolized in a way that influences cellular antioxidant defenses.

Identification of Emerging Therapeutic Targets and Delineation of Future Pharmacological Directions for this compound

Given the lack of foundational pharmacological research on this compound, the identification of its emerging therapeutic targets is not possible at this time. Future pharmacological directions would first need to establish the basic biological activity of the compound.

Initial research would likely involve in vitro screening to assess its cytotoxicity against various cell lines, its effects on inflammatory markers, and its antioxidant potential. Should any significant activity be observed, subsequent studies could then aim to identify the specific molecular targets and pathways through which this compound exerts its effects. This would be a critical step in delineating any potential future therapeutic applications for this compound.

Advanced Methodologies and Future Directions in D Gulono 1,4 Lactone 2,3,5,6 Tetraacetate Research

Optimization of Synthetic Pathways for Scalable Production of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

The efficient synthesis of this compound is paramount for its availability for research and potential commercial applications. Scalable production requires pathways that are cost-effective, high-yielding, and environmentally benign. Current and future optimization strategies focus on the acetylation process of the parent D-Gulono-1,4-lactone.

Standard laboratory synthesis involves the treatment of the sugar lactone with an acetylating agent, typically acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a catalyst such as sodium acetate (B1210297). nih.gov However, for industrial-scale production, these methods present challenges related to reagent cost, product purification, and solvent waste.

Future research is directed towards more efficient and "greener" catalytic systems. One approach involves a two-stage process that first utilizes acetic acid for a partial acetylation, followed by treatment with acetic anhydride to complete the reaction. google.com This method can be more cost-effective than processes relying solely on large excesses of acetic anhydride. google.com Another avenue for optimization is the use of solid catalysts, such as acidic clays or zeolites, which can simplify product purification and allow for catalyst recycling. The development of catalyst-free methods, for example, using acetic acid under specific temperature and concentration conditions, also shows promise for selective acetylation, which could be adapted for the exhaustive acetylation required for the tetraacetate product. rsc.org The goal is to reduce synthesis time, minimize the use of hazardous solvents, and simplify purification procedures to enable efficient scale-up.

Table 1: Comparison of Potential Acetylation Strategies for Scalable Synthesis
MethodTypical ReagentsPotential Advantages for Scale-UpKey Optimization Parameters
Standard CatalysisAcetic Anhydride, Sodium Acetate or PyridineWell-established procedure.Catalyst loading, reaction temperature, removal of acidic byproducts.
Two-Stage Acetylation1. Acetic Acid 2. Acetic AnhydrideReduced consumption of more expensive acetic anhydride, potentially lower cost. google.comTemperature and duration of each stage, efficient removal of water. google.com
Heterogeneous CatalysisAcetic Anhydride, Acidic Clay (e.g., Montmorillonite K10)Simplified catalyst removal (filtration), potential for catalyst recycling, environmentally benign.Catalyst selection and activation, solvent system, reaction time.
Catalyst-Free Acid AcetylationAcetic Acid (concentrated, high temp)Avoids catalyst cost and contamination, simplified workup. rsc.orgPrecise control of temperature, reaction time, and water content. rsc.org

Further Exploration of this compound as a Versatile Building Block in Complex Carbohydrate and Glycoconjugate Synthesis

In carbohydrate chemistry, protecting groups are essential for temporarily masking reactive hydroxyl groups to allow for site-specific reactions elsewhere on the molecule. nih.govwiley-vch.de The four acetate groups of this compound serve this purpose, making it a valuable and stable precursor for the synthesis of more complex molecules. researchgate.net

The stability of the acetyl protecting groups allows for a wide range of chemical manipulations at other positions if the lactone ring were to be opened. These acetyl groups are generally stable under neutral and acidic conditions but can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to regenerate the free hydroxyls once the desired synthetic steps are completed. researchgate.net

Elucidation of In Vivo Metabolic Pathways and Pharmacokinetic Profiles of this compound

Direct research on the in vivo metabolic fate and pharmacokinetic profile of this compound is limited. However, its metabolism can be hypothesized based on the known pathways of its parent compound and the general metabolism of acetylated molecules.

The parent compound, L-gulono-1,4-lactone, is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many animals. mdpi.comresearchgate.net The final step of this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO), which converts the lactone to ascorbic acid. researchgate.netnih.gov

Upon administration in vivo, it is highly probable that the acetate esters of this compound would be rapidly hydrolyzed by ubiquitous esterase enzymes present in the blood and tissues. This enzymatic action would release the parent D-Gulono-1,4-lactone and acetic acid. The liberated acetic acid would enter the central carbon metabolism, likely being converted to acetyl-CoA. nih.gov The resulting D-Gulono-1,4-lactone would then be subject to the metabolic pathways that handle sugar acids.

The acetylation significantly increases the lipophilicity of the molecule compared to the highly polar parent lactone. This change would drastically alter its pharmacokinetic properties, including its absorption, distribution, and ability to cross cell membranes. Elucidating these pathways requires dedicated future studies, likely involving isotopically labeled versions of the compound to trace its journey through the body.

Table 2: Predicted Physicochemical and Pharmacokinetic Differences
PropertyD-Gulono-1,4-lactoneThis compound
PolarityHigh (multiple free -OH groups)Low (hydroxyls masked by nonpolar acetyl groups)
Water SolubilityHighLow
Membrane PermeabilityLow (requires transporters)High (potential for passive diffusion)
Probable Metabolic FateEnters sugar acid pathways; potential substrate for oxidoreductases. researchgate.net1. Deacetylation by esterases. 2. Metabolism of the resulting D-Gulono-1,4-lactone.

Development of Novel Research Tools and Diagnostic Reagents Utilizing this compound

Protected carbohydrates like this compound are foundational for creating sophisticated research tools. The chemical stability of the tetraacetate allows it to be used as a precursor in the multi-step synthesis of molecular probes.

For example, the compound could be chemically modified to incorporate a reporter tag, such as a fluorescent molecule, a biotin group for affinity purification, or a radioactive isotope. After modification, the acetyl groups can be removed to yield a functionalized D-Gulono-1,4-lactone. Such probes could be invaluable for identifying and characterizing enzymes and transporter proteins that specifically interact with gulonic acid or its lactone form.

Furthermore, in the field of diagnostics, well-defined, stable carbohydrate derivatives are essential as analytical standards. This compound could serve as a certified reference material for chromatographic techniques (HPLC, GC) or mass spectrometry, aiding in the quantification of related compounds in biological or industrial samples. There is also potential for its use in developing substrates for enzyme assays designed to screen for new drugs that might modulate carbohydrate metabolism.

Identification of Interdisciplinary Research Opportunities and Establishment of Collaborative Frameworks for this compound Studies

The study of this compound is inherently interdisciplinary, requiring expertise from multiple scientific fields. Advancing the understanding and application of this compound necessitates the formation of collaborative frameworks.

Research opportunities exist at the intersection of:

Synthetic Organic Chemistry: To develop more efficient, scalable, and sustainable synthetic routes (as discussed in 6.1). uga.edu

Glycobiology and Biochemistry: To use the compound as a building block for complex glycans and to develop molecular probes to study carbohydrate-protein interactions and enzymatic pathways. nih.gov

Pharmacology and Drug Metabolism: To conduct the in vivo studies needed to elucidate its metabolic fate, pharmacokinetics, and biological activity (as proposed in 6.3).

Materials Science: To explore the incorporation of this and related sugar lactones into biodegradable polymers or hydrogels. nih.gov

Establishing collaborative frameworks, modeled after institutions like the Complex Carbohydrate Research Center (CCRC), would be highly beneficial. uga.edu Such centers bring together experts from diverse backgrounds to tackle complex scientific problems. A collaborative initiative for this compound could involve shared resources, joint funding applications, and integrated research projects. This would accelerate progress from fundamental synthesis to the development of practical applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves acetylation of D-gulonolactone using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification is achieved via recrystallization from dry acetone or ethanol. Purity validation requires a combination of analytical techniques:

  • HPLC : To confirm ≥95% purity (as per USP standards) .
  • TLC : Single-spot verification to rule out byproducts .
  • NMR/IR : Structural confirmation by matching acetyl proton signals (δ 2.0–2.2 ppm in 1^1H NMR) and ester carbonyl stretches (~1740 cm1^{-1} in IR) .

Q. How can researchers distinguish This compound from structurally similar lactone derivatives?

  • Methodological Answer : Use exact mass spectrometry (e.g., HRMS) to confirm the molecular ion at m/z 346.054272 (calculated for C14H18O10C_{14}H_{18}O_{10}) . Additionally, compare specific optical rotation values (e.g., [α]D23[α]_D^{23} +54.8° in water) and melting points (185–188°C) with reference standards .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzymatic reactivity studies involving This compound?

  • Methodological Answer : Contradictions in substrate specificity (e.g., low affinity of L-galactono-1,4-lactone dehydrogenase for acetylated derivatives) can be addressed via:

  • Kinetic assays : Measure KmK_m and VmaxV_{max} under varying pH and temperature conditions to identify optimal reaction parameters .
  • Competitive inhibition studies : Use unacetylated L-gulono-1,4-lactone as a control to assess steric hindrance from acetyl groups .
  • X-ray crystallography : Resolve enzyme-ligand interactions to pinpoint steric clashes or hydrogen-bonding disruptions .

Q. How does the acetylation of D-gulonolactone impact its stability in biological matrices, and what analytical methods detect degradation products?

  • Methodological Answer : Acetylation enhances stability against hydrolysis in aqueous media but may lead to slow deacetylation in vivo. Monitor stability using:

  • Accelerated stability testing : Incubate at 40°C/75% RH and analyze degradation via LC-MS/MS .
  • Isotopic labeling : Track 13^{13}C-acetyl groups to distinguish hydrolyzed products (e.g., D-gulonolactone) from intact tetraacetate .
  • Synchrotron XRPD : Detect crystalline phase changes indicative of decomposition .

Q. What advanced techniques validate the role of This compound in ascorbic acid biosynthesis pathways?

  • Methodological Answer :

  • Isotope tracing : Feed 14^{14}C-labeled tetraacetate to cell cultures and quantify incorporation into ascorbate via radio-HPLC .
  • Gene silencing : Knock down L-gulono-1,4-lactone oxidoreductase in model organisms (e.g., Arabidopsis) and measure ascorbate levels via spectrophotometry (265 nm absorbance) .
  • Metabolomic profiling : Use GC-MS to compare intermediates in wild-type vs. mutant strains lacking acetyltransferase activity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of This compound?

  • Methodological Answer : Optimize reaction conditions:

  • Catalyst screening : Test alternatives to pyridine (e.g., DMAP) to reduce side reactions .
  • Flow chemistry : Improve heat dissipation and mixing efficiency for consistent acetylation .
  • Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., molar ratios, temperature) .

Q. What are the limitations of current analytical methods for characterizing This compound, and how can they be overcome?

  • Methodological Answer :

  • GC limitations : Poor volatility requires derivatization (e.g., trimethylsilylation). Use instead LC-MS with HILIC columns for polar analytes .
  • NMR signal overlap : Employ 13^{13}C DEPT or 2D HSQC to resolve acetyl group assignments .
  • Elemental analysis deviations : Cross-validate with combustion analysis and ICP-MS for trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.